
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] is a chemical compound with the molecular formula C26H4F20P2. It is a type of phosphine ligand, which is commonly used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] typically involves the reaction of pentafluoroethylphosphine with ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where the pentafluoroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Phosphine, 1,2-ethanediylbis[diphenyl-]
- 1,2-Bis(dipentafluorophenylphosphino)ethane
Uniqueness
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] is unique due to its pentafluoroethyl groups, which impart distinct electronic and steric properties. These properties make it particularly effective as a ligand in catalytic reactions, offering advantages in terms of reaction efficiency and selectivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
120263-08-3 |
|---|---|
Molekularformel |
C10H4F20P2 |
Molekulargewicht |
566.05 g/mol |
IUPAC-Name |
2-[bis(1,1,2,2,2-pentafluoroethyl)phosphanyl]ethyl-bis(1,1,2,2,2-pentafluoroethyl)phosphane |
InChI |
InChI=1S/C10H4F20P2/c11-3(12,13)7(23,24)31(8(25,26)4(14,15)16)1-2-32(9(27,28)5(17,18)19)10(29,30)6(20,21)22/h1-2H2 |
InChI-Schlüssel |
VRTJROVMFYNMOI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)P(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


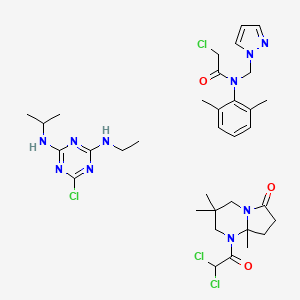
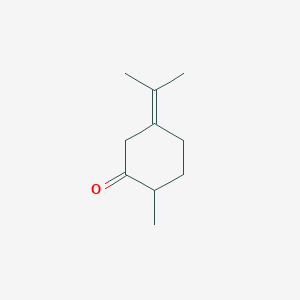
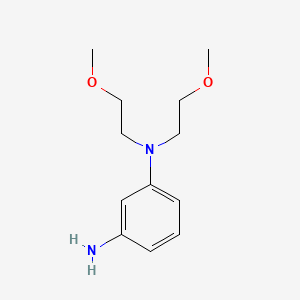
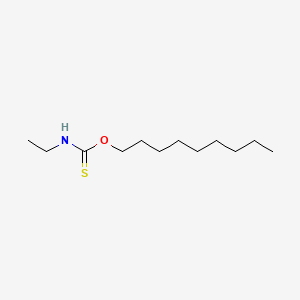
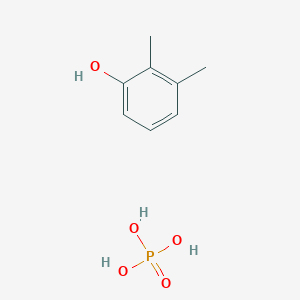


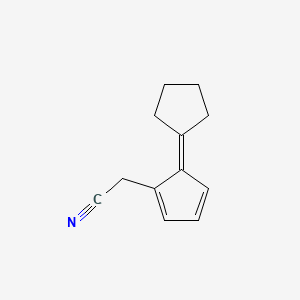
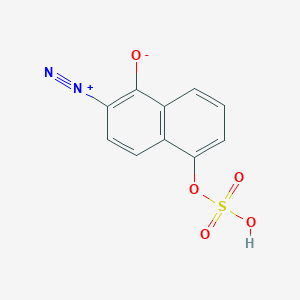
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
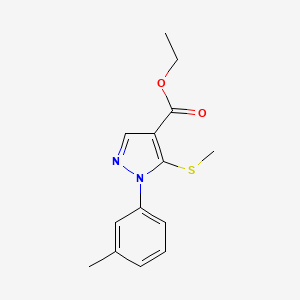
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
